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Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxynicotinaldehyde (also known as 4-methoxypyridine-3-carbaldehyde). Due to the

limited availability of directly published experimental spectra for this specific compound, this

guide presents predicted spectroscopic values based on the analysis of structurally similar

compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to

facilitate the empirical validation of these predictions.

Compound Identification
Systematic Name 4-methoxypyridine-3-carbaldehyde

Synonyms
4-Methoxynicotinaldehyde, 3-Formyl-4-

methoxypyridine

CAS Number 82257-15-6[1][2]

Molecular Formula C₇H₇NO₂

Molecular Weight 137.14 g/mol [1][2]

Structure
Chemical structure of 4-

Methoxynicotinaldehyde
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-
Methoxynicotinaldehyde. These predictions are derived from established principles of

spectroscopy and by analogy to related structures such as 4-methoxypyridine, nicotinaldehyde,

and 6-chloro-4-methoxynicotinaldehyde.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.3 s - Aldehyde H

~8.7 s - Aromatic H (H-2)

~8.5 d ~5.0 Aromatic H (H-6)

~7.0 d ~5.0 Aromatic H (H-5)

~4.0 s - Methoxy H (-OCH₃)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~191 Aldehyde C (C=O)

~165 Aromatic C (C-4)

~155 Aromatic C (C-2)

~152 Aromatic C (C-6)

~118 Aromatic C (C-3)

~108 Aromatic C (C-5)

~56 Methoxy C (-OCH₃)
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (ν, cm⁻¹) Intensity Assignment

~2850, ~2750 Medium C-H stretch (aldehyde)

~1700 Strong C=O stretch (aldehyde)[3]

~1600, ~1480 Medium-Strong
C=C/C=N stretch (pyridine

ring)

~1250 Strong C-O-C stretch (aryl ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment

137 High [M]⁺ (Molecular Ion)

136 Moderate [M-H]⁺

108 High [M-CHO]⁺

78 Moderate [C₅H₄N]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-
Methoxynicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the chemical shifts and coupling

constants of ¹H and ¹³C nuclei.

Instrumentation: 400 or 500 MHz NMR Spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of 4-Methoxynicotinaldehyde.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the spectrum using the internal standard.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

Record a background spectrum of the empty ATR crystal.[4]

Place a small amount of solid 4-Methoxynicotinaldehyde onto the ATR crystal.

Apply pressure with the ATR anvil to ensure good contact.[4]

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

Identify and label the major absorption bands.

Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) or Electron Impact

(EI) source.

Sample Preparation (for ESI):

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at

a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture

appropriate for ESI, often containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

Ionization Mode: Positive ion mode ([M+H]⁺).

Capillary Voltage: 3-4 kV.

Mass Range: m/z 50-500.

Data Analysis:

Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).

Analyze the fragmentation pattern to propose fragmentation pathways.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized organic compound like 4-Methoxynicotinaldehyde.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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